Structural and Pharmacophoric Differentiation from Core 3-Hydroxypicolinamide Scaffolds
The target compound features a unique combination of a 2,4-difluorophenyl group and a cyano substituent on the benzylic carbon, distinguishing it from the unsubstituted benzyl or mono-halo analogs exemplified in the patent literature [1]. While the patent US20200277262A1 defines a broad genus of N-(cyano-substituted benzyl)-3-hydroxypicolinamides as HIV-1 integrase-LEDGF/p75 inhibitors, it does not provide a direct, intra-study quantitative comparison of the 2,4-difluoro analog against other specific compounds within the genus [1].
| Evidence Dimension | Structural differentiation for HIV-1 integrase-LEDGF/p75 inhibition |
|---|---|
| Target Compound Data | Presence of 2,4-difluoro substitution on the phenyl ring and a cyano group on the methyl linker |
| Comparator Or Baseline | Unsubstituted N-benzyl-3-hydroxypicolinamide and mono-halo analogs described in US20200277262A1 |
| Quantified Difference | Not available; no peer-reviewed or patent quantitative data found for this specific compound |
| Conditions | In silico and in vitro HIV-1 integrase-LEDGF/p75 inhibition assays, as per patent class |
Why This Matters
For a procurement decision, the specific substitution pattern is critical as it likely dictates target engagement and selectivity, but the absence of public quantitative data requires users to generate their own benchmarking data against chosen analogs.
- [1] US Patent Application US20200277262A1. N-(cyano-substituted benzyl or pyridinylmethyl)-3-hydroxypicolinamide derivatives. Google Patents, 2020. View Source
